molecular formula C17H13BrN2O4 B11988319 N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide

N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide

Cat. No.: B11988319
M. Wt: 389.2 g/mol
InChI Key: LMJQBJFNLJYYQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide typically involves the reaction of 4-bromobenzaldehyde with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furamide under controlled conditions to yield the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(4-bromophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22)

InChI Key

LMJQBJFNLJYYQI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3

Origin of Product

United States

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